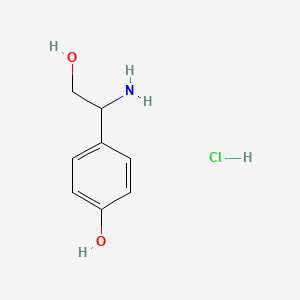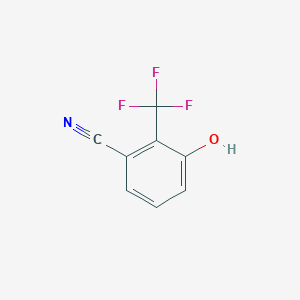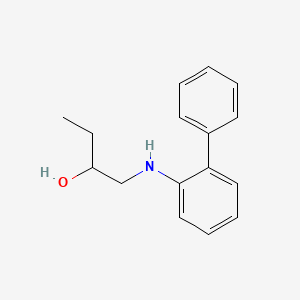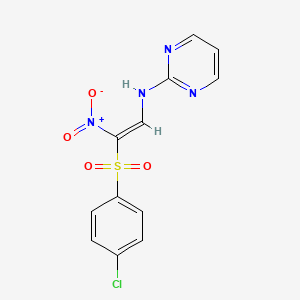
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene, also known as CSP-NPE, is a synthetic compound that has been gaining traction in scientific research due to its potential to be used as an inhibitor of enzymes. It has been used as an inhibitor in various biochemical and physiological experiments, and has been studied for its potential applications in drug design.
Wirkmechanismus
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme's activity. This binding is reversible and can be disrupted by the addition of a competing substrate or by increasing the concentration of the inhibitor.
Biochemical and Physiological Effects
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It has also been studied for its potential to modulate the activity of certain receptors and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available, and it has a high affinity for many enzymes. Furthermore, it has a reversible binding mechanism, which allows it to be used in reversible inhibition experiments. However, there are also some limitations to using 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene in lab experiments. For example, its binding mechanism is relatively weak, which can lead to inconsistent results. Additionally, it is not as specific as other inhibitors, which can lead to unwanted effects on other enzymes.
Zukünftige Richtungen
The potential future directions for 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene include further research into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research into its potential applications in drug design and its potential to modulate the activity of certain receptors and ion channels could be explored. Additionally, further research into its potential to be used as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates could be conducted. Finally, further research into its advantages and limitations for lab experiments could be conducted in order to optimize its use in laboratory settings.
Synthesemethoden
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene is synthesized by a two-step process. First, a reaction between 4-chlorophenylsulfonyl chloride and 1-nitro-2-(pyrimidin-2-ylamino)ethene is carried out in the presence of triethylamine. This reaction yields the desired compound, 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene. The second step involves purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has been used as an inhibitor in various biochemical and physiological experiments. In particular, it has been used as an inhibitor of enzymes such as tyrosine kinases, serine proteases, and cytochrome P450. It has also been studied for its potential applications in drug design.
Eigenschaften
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O4S/c13-9-2-4-10(5-3-9)22(20,21)11(17(18)19)8-16-12-14-6-1-7-15-12/h1-8H,(H,14,15,16)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMMTOESQULLU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






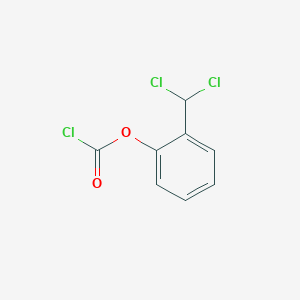

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
